molecular formula C15H12O5 B14547548 2-Hydroxy-5-[3-(hydroxymethyl)benzoyl]benzoic acid CAS No. 62064-84-0

2-Hydroxy-5-[3-(hydroxymethyl)benzoyl]benzoic acid

Cat. No.: B14547548
CAS No.: 62064-84-0
M. Wt: 272.25 g/mol
InChI Key: QHZSIKRYGRYONV-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[3-(hydroxymethyl)benzoyl]benzoic acid is an organic compound with a complex structure that includes both hydroxyl and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[3-(hydroxymethyl)benzoyl]benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 3-(hydroxymethyl)benzoic acid with 2-hydroxybenzoic acid under specific conditions to form the desired product. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[3-(hydroxymethyl)benzoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The benzoyl group can be reduced to form alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Hydroxy-5-[3-(hydroxymethyl)benzoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-5-[3-(hydroxymethyl)benzoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and benzoyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3,5-diiodobenzoic acid: Similar structure but with iodine atoms.

    2-Hydroxy-3-methylbenzoic acid: Similar structure with a methyl group instead of a hydroxymethyl group.

    5-Hydroxy-2-methylbenzoic acid: Similar structure with a hydroxyl group at a different position.

Uniqueness

2-Hydroxy-5-[3-(hydroxymethyl)benzoyl]benzoic acid is unique due to the presence of both hydroxyl and benzoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62064-84-0

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

2-hydroxy-5-[3-(hydroxymethyl)benzoyl]benzoic acid

InChI

InChI=1S/C15H12O5/c16-8-9-2-1-3-10(6-9)14(18)11-4-5-13(17)12(7-11)15(19)20/h1-7,16-17H,8H2,(H,19,20)

InChI Key

QHZSIKRYGRYONV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)O)C(=O)O)CO

Origin of Product

United States

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